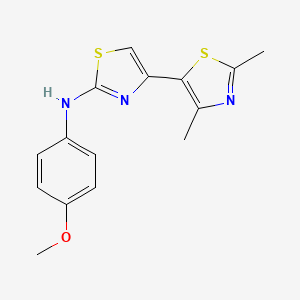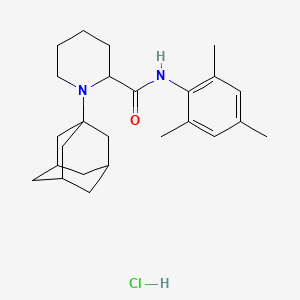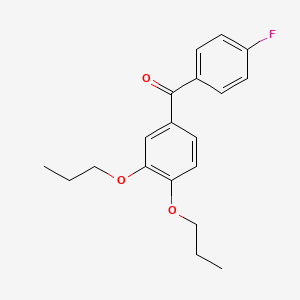
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone, also known as DPFM, is a chemical compound that belongs to the family of synthetic cathinones. It is a designer drug that has been used for recreational purposes due to its psychoactive effects. However, the scientific community has shown interest in DPFM due to its potential applications in research.
Wirkmechanismus
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone acts as a reuptake inhibitor of monoamine neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhanced activation of their respective receptors, leading to the psychoactive effects of (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone.
Biochemical and physiological effects:
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has been shown to increase locomotor activity and induce hyperthermia in animal studies. It also has an effect on the reward system in the brain, leading to increased dopamine release. (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has been shown to have a higher potency than other synthetic cathinones, such as mephedrone and methylone.
Vorteile Und Einschränkungen Für Laborexperimente
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has advantages in laboratory experiments due to its high potency and selectivity for monoamine transporters. However, its recreational use and potential for abuse make it a controlled substance, which limits its availability for research purposes.
Zukünftige Richtungen
Future research on (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone could focus on its potential as a treatment for depression and anxiety disorders. It could also be studied for its potential as a tool for understanding the mechanisms of monoamine neurotransmitter transport and the role of the reward system in addiction. Additionally, further research could investigate the effects of (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone on other neurotransmitter systems and its potential to interact with other drugs.
Synthesemethoden
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone can be synthesized using various methods, including the Friedel-Crafts acylation reaction, which involves the reaction of 4-fluorobenzoyl chloride with 3,4-dipropoxytoluene in the presence of a Lewis acid catalyst. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the aryl-aryl bond.
Wissenschaftliche Forschungsanwendungen
(3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has been used in various scientific research studies, including in vitro and in vivo experiments to investigate its effects on the central nervous system. It has been shown to act as a monoamine transporter inhibitor, which affects the uptake of neurotransmitters such as dopamine, norepinephrine, and serotonin. (3,4-dipropoxyphenyl)(4-fluorophenyl)methanone has also been studied for its potential as a treatment for depression and anxiety disorders.
Eigenschaften
IUPAC Name |
(3,4-dipropoxyphenyl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FO3/c1-3-11-22-17-10-7-15(13-18(17)23-12-4-2)19(21)14-5-8-16(20)9-6-14/h5-10,13H,3-4,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMRNAWQXMXJFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)C2=CC=C(C=C2)F)OCCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5068889.png)
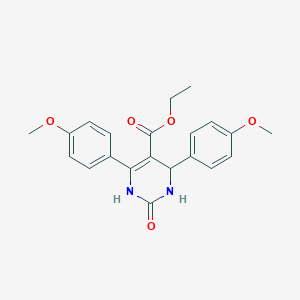
![(3-bromo-4-fluorobenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5068894.png)
![1-{[(4-ethylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5068900.png)
![1,1'-(1,3-phenylenedicarbonyl)bis[4-(4-fluorophenyl)piperazine]](/img/structure/B5068911.png)
![2-({5-[(2-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-1-phenylethanone](/img/structure/B5068920.png)
![(3-furylmethyl)({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5068923.png)
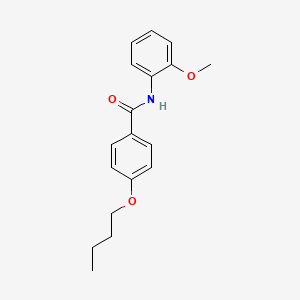
![1-(cyclohexylmethyl)-N-[2-(4-isopropoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5068932.png)
![5-{4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5068939.png)
![N-{[(2-methylphenyl)amino]sulfonyl}-1H-indole-3-carboxamide](/img/structure/B5068947.png)
![N-[1-(1-cyclohexyl-4-piperidinyl)-1H-pyrazol-5-yl]-N'-(2-methylphenyl)urea](/img/structure/B5068955.png)
